3-Methylcyclohex-2-en-1-yl acetate
Overview
Description
3-Methylcyclohex-2-en-1-yl acetate is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a colorless liquid with a boiling point of approximately 192.5°C and a density of 0.98 g/cm³ . This compound is known for its pleasant, fruity odor and is commonly used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylcyclohex-2-en-1-yl acetate can be synthesized through the esterification of 3-methyl-2-cyclohexen-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture to reflux temperature to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclohex-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methylcyclohex-2-en-1-one or 3-methylcyclohex-2-en-1-carboxylic acid.
Reduction: Formation of 3-methylcyclohex-2-en-1-ol.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
3-Methylcyclohex-2-en-1-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of 3-methylcyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic odor. Additionally, its ester functional group can undergo hydrolysis to release acetic acid and 3-methyl-2-cyclohexen-1-ol, which may further interact with various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-ol: The alcohol precursor to 3-methylcyclohex-2-en-1-yl acetate.
3-Methylcyclohex-2-en-1-one: An oxidation product of the compound.
3-Methylcyclohex-2-en-1-carboxylic acid: Another oxidation product.
Uniqueness
This compound is unique due to its pleasant fruity odor, making it highly valuable in the fragrance and flavor industries. Its chemical structure allows it to undergo a variety of reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(3-methylcyclohex-2-en-1-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7-4-3-5-9(6-7)11-8(2)10/h6,9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVFVTJGGYGQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CCC1)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868357 | |
Record name | 3-Methylcyclohex-2-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75411-49-3 | |
Record name | 2-Cyclohexen-1-ol, 3-methyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75411-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcyclohex-2-en-1-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075411493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-methylcyclohex-2-en-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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